molecular formula C7H7F3N2 B12962871 N-methyl-4-(trifluoromethyl)pyridin-3-amine

N-methyl-4-(trifluoromethyl)pyridin-3-amine

Cat. No.: B12962871
M. Wt: 176.14 g/mol
InChI Key: XZCXJZPMTGHNQF-UHFFFAOYSA-N
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Description

N-methyl-4-(trifluoromethyl)pyridin-3-amine is a fascinating organic compound with a trifluoromethyl (CF₃) group attached to a pyridine ring. The trifluoromethyl group imparts unique properties, making it valuable in various applications.

Preparation Methods

Synthetic Routes:

  • One common synthetic route involves the reaction of 4-(trifluoromethyl)pyridine with methylamine in the presence of a suitable base.
  • Another method utilizes N-methylpyridin-3-amine as a starting material, followed by trifluoromethylation using a CF₃ source.

Reaction Conditions:

  • The reactions typically occur under mild conditions, often at room temperature.
  • Catalysts such as bases (e.g., potassium carbonate) or Lewis acids (e.g., BF₃·Et₂O) facilitate the reactions.

Industrial Production:

  • While industrial-scale production details are proprietary, pharmaceutical and agrochemical companies employ efficient processes to synthesize this compound.

Chemical Reactions Analysis

N-methyl-4-(trifluoromethyl)pyridin-3-amine participates in various reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions, replacing the N-methyl group.

    Oxidation/Reduction: The trifluoromethyl group influences redox behavior.

    Common Reagents: Bases, nucleophiles, and oxidants.

    Major Products: Diverse derivatives, including amides, esters, and heterocycles.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to the trifluoromethyl group’s bioisosteric properties.

    Agrochemicals: It contributes to the development of novel pesticides and herbicides.

    Materials Science: The compound finds applications in OLEDs and other electronic materials.

Mechanism of Action

  • The exact mechanism depends on the specific application.
  • In drug design, the trifluoromethyl group enhances lipophilicity, metabolic stability, and receptor binding.

Comparison with Similar Compounds

    Similar Compounds: Other trifluoromethyl-substituted pyridines and amines.

    Uniqueness: N-methyl-4-(trifluoromethyl)pyridin-3-amine’s distinct properties set it apart.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

N-methyl-4-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C7H7F3N2/c1-11-6-4-12-3-2-5(6)7(8,9)10/h2-4,11H,1H3

InChI Key

XZCXJZPMTGHNQF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)C(F)(F)F

Origin of Product

United States

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